molecular formula C11H14ClN B1399032 4-chloro-N-cyclobutyl-2-methylaniline CAS No. 1249368-93-1

4-chloro-N-cyclobutyl-2-methylaniline

Cat. No.: B1399032
CAS No.: 1249368-93-1
M. Wt: 195.69 g/mol
InChI Key: WZFSKIUJLWMVHY-UHFFFAOYSA-N
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Description

4-Chloro-N-cyclobutyl-2-methylaniline (CAS 1249368-93-1) is a high-purity organic compound with the molecular formula C11H14ClN and a molecular weight of 195.69 g/mol, serving as a valuable chemical intermediate for advanced research and development . This aniline derivative features a cyclobutyl group attached to the nitrogen atom, differentiating it from simpler anilines and potentially enhancing its steric and electronic properties for specialized applications. Its structure suggests utility as a versatile building block in medicinal chemistry, particularly in the synthesis of novel compounds for pharmacological screening. Researchers may also employ it in the development of agrochemicals and as a precursor for functional materials. The compound is strictly for professional laboratory use. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-N-cyclobutyl-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c1-8-7-9(12)5-6-11(8)13-10-3-2-4-10/h5-7,10,13H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFSKIUJLWMVHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclobutyl-2-methylaniline typically involves the reaction of 4-chloro-2-methylaniline with cyclobutylamine under appropriate conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the desired carbon-nitrogen bond . The reaction conditions often include the use of a palladium catalyst, a base, and a suitable solvent, such as toluene or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclobutyl-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, yielding N-cyclobutyl-2-methylaniline.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), and a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4-chloro-N-cyclobutyl-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclobutyl-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyclobutyl groups may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their substituent differences are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features References
4-Chloro-N-cyclobutyl-2-methylaniline N-cyclobutyl, Cl (C4), CH₃ (C2) Likely C₁₁H₁₃ClN ~185.68 Bulky N-substituent; steric effects N/A
4-Chloro-2-methylaniline NH₂, Cl (C4), CH₃ (C2) C₇H₈ClN 141.60 Parent compound; carcinogenic, binds DNA/RNA
4-Chloro-N-ethyl-2-nitroaniline N-ethyl, NO₂ (C2), Cl (C4) C₈H₁₀ClN₂O₂ 214.63 Nitro group enhances reactivity
4-Chloro-2-isobutyl-N-phenylaniline N-phenyl, isobutyl (C2), Cl (C4) C₁₆H₁₇ClN 258.77 Aromatic N-substituent; increased hydrophobicity
4-Chloro-N-[(3-chlorophenyl)methyl]-2-methylaniline N-(3-Cl-benzyl), Cl (C4), CH₃ (C2) C₁₄H₁₂Cl₂N 266.17 Di-chlorinated; potential steric hindrance
5-Chloro-2-methylaniline NH₂, Cl (C5), CH₃ (C2) C₇H₈ClN 141.60 Regioisomer; altered electronic effects
Key Observations:
  • N-Substituents : The cyclobutyl group in the target compound introduces steric bulk compared to smaller groups like ethyl () or hydrogen (). This may reduce metabolic activation, as seen in the parent compound 4-chloro-2-methylaniline, which undergoes enzymatic activation to form DNA-binding hydroxylamine derivatives .
  • Regioisomerism : The position of the chloro group (C4 vs. C5 in ) alters electronic distribution, affecting interactions with biological targets .

Physicochemical Properties

  • Solubility : Polar N-substituents (e.g., methoxy in ) enhance water solubility, whereas hydrophobic groups like cyclobutyl or benzyl decrease it.
  • Melting Points: Not directly reported, but analogs with nitro groups () likely have higher melting points due to stronger intermolecular forces.

Biological Activity

4-Chloro-N-cyclobutyl-2-methylaniline is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H14ClN
  • Molecular Weight : 195.69 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1=CC(=C(C=C1)NC2CCC2)Cl

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound can bind to specific sites on proteins, potentially altering their activity and leading to various physiological effects.

Interaction with Enzymes

Research indicates that compounds structurally related to this compound can inhibit certain enzymatic pathways, particularly those involved in metabolic processes. For instance, studies on similar compounds have shown that they can affect the binding affinity and activity of cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For example, investigations into its effects on cancer cell lines have demonstrated that it may induce apoptosis (programmed cell death) through the activation of specific signaling pathways. This property is particularly relevant in the context of developing new cancer therapies.

A notable study reported that related compounds exhibit significant binding to DNA and RNA, leading to alterations in gene expression associated with tumor growth inhibition . The mechanism involves the formation of reactive metabolites that can bind covalently to nucleophilic sites on DNA, resulting in mutagenic effects.

Neuroprotective Effects

Additionally, there is emerging evidence suggesting neuroprotective effects associated with this compound. In vitro studies indicate that it may reduce oxidative stress in neuronal cells by modulating antioxidant enzyme activities. This property could be beneficial in developing treatments for neurodegenerative diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
This compound Chlorine atom, cyclobutyl groupPotential anticancer and neuroprotective effects
4-Chloro-2-methylaniline Lacks cyclobutyl groupKnown carcinogen; binds DNA
N-Cyclobutyl-4-methylaniline Lacks chlorine atomLower reactivity compared to chlorinated analogs

Research Findings Summary

The biological activity of this compound has been supported by various studies:

  • Enzyme Interaction Studies : Demonstrated its potential to inhibit cytochrome P450 enzymes, impacting drug metabolism.
  • Cancer Cell Line Studies : Showed promising anticancer effects through apoptosis induction.
  • Neuroprotection Research : Suggested a role in reducing oxidative stress in neuronal cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-chloro-N-cyclobutyl-2-methylaniline with high purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a protocol analogous to the synthesis of N-(4-chloro-2-methylphenyl)-4-methyl-3-oxopentanamide involves refluxing 4-chloro-2-methylaniline with a carbonyl derivative (e.g., methyl isobutyryl acetate) in toluene under basic conditions (NaOH slurry) for 8–10 hours. Post-reaction crystallization from methanol yields a solid product (48% yield, m.p. 110°C) . Purity optimization requires column chromatography (silica gel, hexane/ethyl acetate gradient) and validation via HPLC (C18 column, 70:30 acetonitrile/water mobile phase) .

Q. How can spectroscopic techniques (NMR, IR) distinguish positional isomers of chloro-methylaniline derivatives?

  • Methodological Answer :

  • ¹H NMR : The cyclobutyl group’s protons (δ 2.5–3.5 ppm, multiplet) and methyl group (δ 2.1–2.3 ppm, singlet) are key identifiers. Chlorine’s deshielding effect shifts aromatic protons to δ 6.8–7.4 ppm, with splitting patterns dependent on substitution (ortho/para/meta) .
  • IR : Stretching frequencies for N–H (3300–3500 cm⁻¹) and C–Cl (550–650 cm⁻¹) confirm functional groups. Discrepancies in aryl C–H bending (750–850 cm⁻¹) help differentiate isomers .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or dermal exposure. Store in amber glass vials under inert gas (argon/nitrogen) to prevent degradation. Acute toxicity data (LD₅₀) for analogous compounds (e.g., 4-chloro-N-methylaniline) suggest moderate toxicity; emergency procedures include rinsing with water (15+ minutes for skin contact) and activated charcoal for ingestion .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to calculate HOMO-LUMO gaps, partial charges, and Fukui indices. The Colle-Salvetti correlation-energy formula (adapted for local kinetic-energy density) can model electron correlation effects in aromatic systems, revealing nucleophilic/electrophilic sites for regioselective reactions . Validate predictions with cyclic voltammetry (scan rate 100 mV/s, Ag/AgCl reference electrode) .

Q. What mechanistic insights explain contradictory data in the compound’s oxidative stability under varying pH conditions?

  • Methodological Answer : Oxidative degradation pathways (e.g., hydroxyl radical attack) can be studied via LC-MS/MS. Under acidic conditions (pH 3–5), the cyclobutyl group may undergo ring-opening via acid-catalyzed hydrolysis, while alkaline conditions (pH 9–11) promote dechlorination. Kinetic studies (Arrhenius plots, Eₐ calculation) and isotopic labeling (¹⁸O-H₂O) clarify dominant pathways .

Q. How do crystallographic studies resolve ambiguities in the compound’s solid-state conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) reveals dihedral angles between the aryl and cyclobutyl groups. For structurally similar compounds (e.g., N-[2-chloro-6-(pyrimidinyl)benzyl]aniline derivatives), torsional angles of 15–25° indicate steric hindrance from the methyl group . Pair distribution function (PDF) analysis supplements data for amorphous phases .

Q. Which analytical methods validate trace impurities in this compound batches?

  • Methodological Answer :

  • GC-MS : Detect volatile impurities (e.g., residual toluene) using a DB-5MS column and EI ionization.
  • HPLC-DAD : Quantify non-volatile byproducts (e.g., dechlorinated analogs) with a C8 column and 220 nm detection.
  • ICP-OES : Screen for heavy metals (e.g., Pd catalysts) at sub-ppm levels .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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